N-allyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

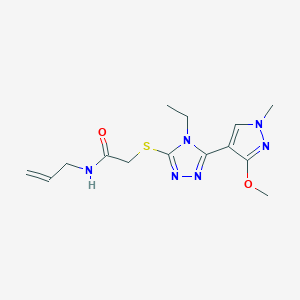

N-allyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a sulfur-linked acetamide group, an allyl chain, and a pyrazole moiety. The structural complexity of this compound arises from its fused triazole-pyrazole system, which confers unique electronic and steric properties.

Properties

IUPAC Name |

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2S/c1-5-7-15-11(21)9-23-14-17-16-12(20(14)6-2)10-8-19(3)18-13(10)22-4/h5,8H,1,6-7,9H2,2-4H3,(H,15,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVBTCYPLXGGNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NCC=C)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-allyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that integrates various pharmacologically significant moieties, particularly the triazole and pyrazole rings. These structural components are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The compound features a complex structure characterized by:

- An allyl group

- A thioacetamide linkage

- A 1,2,4-triazole ring

- A methoxy-substituted pyrazole moiety

Antifungal Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antifungal properties by inhibiting ergosterol biosynthesis in fungi. The mechanism involves blocking the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol synthesis. This inhibition leads to the accumulation of toxic sterols and ultimately fungal cell death .

Recent studies have shown that derivatives containing the triazole core can be effective against various fungal pathogens including Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values highlighting their potency .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound A | Candida albicans | 0.25 |

| Compound B | Aspergillus fumigatus | 0.50 |

Antibacterial Activity

The antibacterial activity of compounds similar to N-allyl-2-(...) has been documented extensively. Studies indicate that triazole and pyrazole derivatives can exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) suggests that modifications on the triazole ring can enhance antibacterial potency .

| Compound | Bacteria Type | Activity |

|---|---|---|

| Compound C | Staphylococcus aureus | Active |

| Compound D | Escherichia coli | Moderate |

Anticancer Activity

Compounds containing thiazolidinone and triazole scaffolds have demonstrated promising anticancer properties. Various studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The specific mechanisms often involve modulation of signaling pathways related to cell proliferation and survival.

Case Studies

- Antifungal Efficacy Study : A series of 1,2,4-triazole derivatives were synthesized and tested against clinical strains of Candida. The results showed that certain modifications significantly enhanced antifungal activity compared to standard treatments like fluconazole .

- Antibacterial Screening : In a comparative study of various pyrazole derivatives, compounds with specific substituents showed enhanced activity against resistant bacterial strains. The findings indicated a promising avenue for developing new antibiotics from these scaffolds .

Scientific Research Applications

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of both triazole and pyrazole rings, which are known for their biological activities. A study on related compounds showed promising results against various bacterial strains and fungi. The synthesis of sulfur-containing triazole derivatives has been linked to enhanced antimicrobial efficacy, making N-allyl derivatives a focus for further exploration in this area .

Case Study: Synthesis and Testing

In a recent investigation, a series of triazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain modifications to the triazole structure significantly increased their effectiveness against common pathogens. The testing utilized standard susceptibility screening methods, confirming the compounds' potential as new antimicrobial agents .

Antifungal Properties

The antifungal activity of compounds similar to N-allyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has been documented in several studies. Triazole derivatives are particularly noted for their ability to inhibit fungal growth by targeting specific metabolic pathways. This compound's unique structure may enhance its ability to penetrate fungal cell walls, thereby increasing its efficacy .

Experimental Findings

In laboratory settings, related triazole compounds have demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus species. For example, a study highlighted that modifications in the side chains of triazoles could lead to improved antifungal properties, suggesting that N-allyl variations might yield similar or enhanced effects .

Anticancer Research

N-allyl derivatives exhibit promising anticancer properties due to their ability to interfere with cellular processes involved in tumor growth and proliferation. The incorporation of pyrazole and triazole moieties has been linked to the inhibition of key enzymes involved in cancer cell metabolism .

Insights from Recent Studies

Recent research focused on the design and synthesis of new compounds containing triazole rings has shown that these compounds can effectively inhibit cancer cell lines such as SNB-19 and OVCAR-8. These studies employed various assays to evaluate cell viability and proliferation rates, establishing a correlation between structural modifications and anticancer potency .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a class of 1,2,4-triazole derivatives functionalized with thioacetamide and aromatic substituents. Below is a comparative analysis with structurally related compounds:

Substituent Variations in the 1,2,4-Triazole Core

Compound 1 : N-allyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Substituents :

- 4-position: Ethyl group.

- 5-position: 3-methoxy-1-methyl-1H-pyrazol-4-yl.

- Thioacetamide chain: Allyl-substituted acetamide.

Compound 2 : 2-((4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide (CAS 618441-10-4)

- Substituents :

- 4-position: Allyl group.

- 5-position: 4-ethoxyphenyl.

- Thioacetamide chain: Pyridin-4-yl-substituted acetamide.

Key Differences :

- The pyrazole moiety in Compound 1 is replaced with a 4-ethoxyphenyl group in Compound 2, altering electronic properties. The ethoxy group (electron-donating) vs. methoxy-pyrazole (polarizable heterocycle) may influence solubility and receptor binding.

Pharmacological Implications of Substituent Diversity

Evidence from structurally related compounds (e.g., N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide) suggests that pyrazole and triazole moieties enhance bioactivity, particularly in targeting enzymes like cyclooxygenase or kinases . The sulfur atom in the thioacetamide linkage may improve metabolic stability compared to oxygen analogs.

Comparative Table of Key Features

Q & A

Q. Table 1. Key Synthetic Steps and Optimization Parameters

Q. Table 2. Common Analytical Techniques and Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.